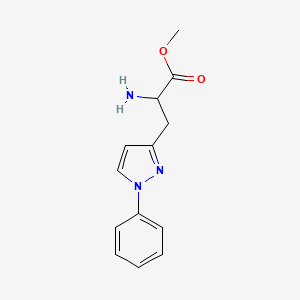









|
REACTION_CXSMILES
|
[C:1]1(C2C=CNN=2)C=CC=CC=1.[C:12]([CH:15]([NH:28]C(CC(C)C)C(O)=O)[CH2:16][C:17]1[CH:21]=[CH:20][N:19]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[N:18]=1)([OH:14])=[O:13].C1(C)C=CC=CC=1.C[Si](C=[N+]=[N-])(C)C>CO>[CH3:1][O:14][C:12](=[O:13])[CH:15]([NH2:28])[CH2:16][C:17]1[CH:21]=[CH:20][N:19]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[N:18]=1 |f:0.1|
|


|
Name
|
amino acid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C1=NNC=C1.C(=O)(O)C(CC1=NN(C=C1)C1=CC=CC=C1)NC(C(=O)O)CC(C)C
|
|
Name
|
tert-butyl ester
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)C=[N+]=[N-]
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CONCENTRATION
|
|
Details
|
the reaction mixture was concentrated to a brown oil
|
|
Type
|
DISSOLUTION
|
|
Details
|
This oil was redissolved in ethyl acetate
|
|
Type
|
EXTRACTION
|
|
Details
|
the solution was extracted with saturated NaHCO3 solution
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(C(CC1=NN(C=C1)C1=CC=CC=C1)N)=O
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 100% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |